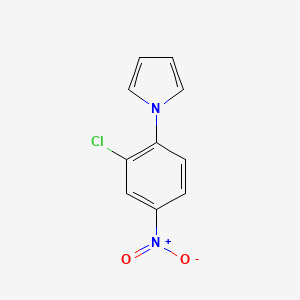
1-(2-chloro-4-nitrophenyl)-1H-pyrrole
Übersicht
Beschreibung
1-(2-Chloro-4-nitrophenyl)-1H-pyrrole (CNP) is a small molecule that has been studied for its potential applications in both synthetic chemistry and scientific research. CNP is a heterocyclic compound, which is composed of a nitrogen atom, a carbon atom, and a chlorine atom. It has a molecular weight of approximately 150 g/mol, and its structure is similar to that of other heterocyclic compounds, such as quinolines and indoles. CNP has a variety of uses, ranging from the synthesis of pharmaceuticals and agrochemicals to the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Electrochromic Devices
1-(2-chloro-4-nitrophenyl)-1H-pyrrole and its derivatives have been used in the development of electrochromic devices. A study synthesized isomers containing this compound, which were polymerized to produce soluble polymers suitable for electrochromic applications. The polymers displayed significant switching ability, making them suitable materials for electrochromic devices (Variş et al., 2006).
Nonlinear Optical Materials
This compound has also been involved in the synthesis of organic nonlinear optical materials. New organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole were synthesized, exhibiting large macroscopic nonlinearity. Such materials are crucial for applications in photonics and optoelectronics (Kwon et al., 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole have been synthesized for potential therapeutic applications. For instance, the compound was used in the synthesis of 1-phenyl-1H-pyrrole derivatives with potential medicinal properties (Pifferi et al., 2001).
Anion Sensors
This compound has been used in creating anion sensors. For example, a calix[4]pyrrole–4-nitrophenolate-based sensor was developed for detecting halide anions. The sensor's ability to change color upon anion binding makes it a useful tool in chemical sensing applications (Gale et al., 1999).
Chemical Reactivity Studies
Derivatives of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole have been involved in studies exploring chemical reactivity. These studies provide insights into the molecule's stability and reactive properties, which are valuable for various chemical applications (Singh et al., 2015).
Eigenschaften
IUPAC Name |
1-(2-chloro-4-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRSDSHINPCDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-nitrophenyl)-1H-pyrrole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

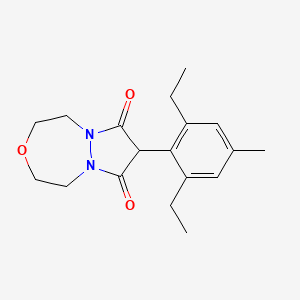
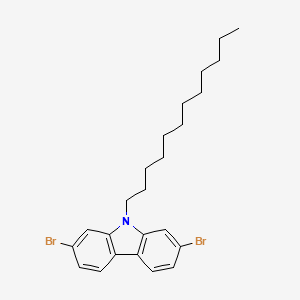
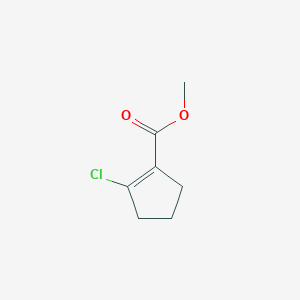


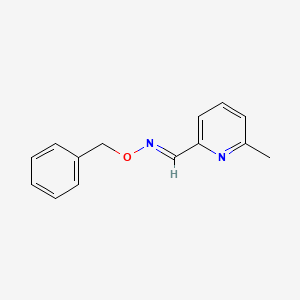
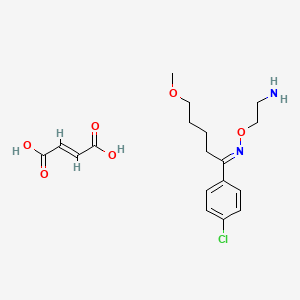
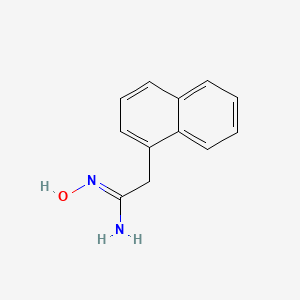
![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)
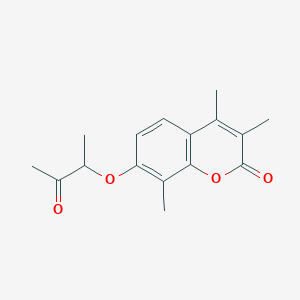
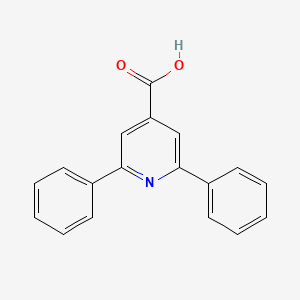
![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)